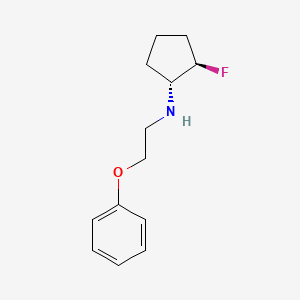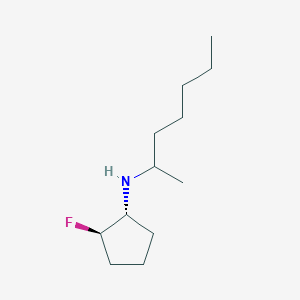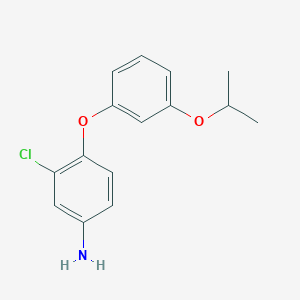![molecular formula C10H20FN B1531583 (Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine CAS No. 1864405-15-1](/img/structure/B1531583.png)
(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine
Vue d'ensemble
Description
“(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine” is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research and industry. It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include S N 2 reactions of alkyl halides, ammonia, and other amines . Another method is the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is also a viable method . Lastly, reductive amination of aldehydes or ketones can be used .
Applications De Recherche Scientifique
Stereospecific Synthesis of Secondary Amines
A facile synthesis of secondary amines from alcohols, utilizing N-methyltri-fluoromethanesulfonamide in the Mitsunobu reaction, demonstrates the versatility of amine derivatives in organic synthesis. This method provided a synthetic route to the enantiomers of antitumor polyamine, showcasing the application of (Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine derivatives in the synthesis of biologically active compounds (Edwards, Stemerick, & Mccarthy, 1990).
High-Performance Liquid Chromatography (HPLC) Applications
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid was investigated as a fluorogenic labeling reagent for HPLC of biologically important thiols. This application highlights the use of amine derivatives in enhancing analytical methodologies for the detection and quantification of biomolecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Drug Candidate for Neuropsychiatric and Neurological Disorders
The synthesis and structure-activity relationships of a class of tetracyclic butyrophenones, exhibiting potent binding affinities to serotonin and dopamine receptors, led to the discovery of a multifunctional drug candidate. This research illustrates the potential therapeutic applications of compounds related to this compound in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Nonpeptide Antagonist of the Substance P (NK1) Receptor
The development of CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor showcases the therapeutic application potential of amine derivatives in designing selective receptor antagonists. This research indicates the role of this compound analogs in exploring the physiological properties of substance P in diseases (Snider et al., 1991).
Fluorogenic Reagent for Detection of Primary Amines
The development of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates demonstrates the utility of amine derivatives in enhancing the capabilities of analytical techniques such as HPLC, CE, and MALDI/MS (Chen & Novotny, 1997).
Propriétés
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-3-9(2)12-8-10(11)6-4-5-7-10/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHNPXGLGLCVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)

![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)
![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)


![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)